dethiosecoemestrin
dethiosecoemestrin
Brand Name:
Vulcanchem
CAS No.:
104799-51-1
VCID:
VC0010150
InChI:
InChI=1S/C27H20N2O10/c1-28-24(32)17-10-16-13-37-8-7-20(23(16)29(17)26(34)25(28)33)39-27(35)15-4-6-19(36-2)22(11-15)38-21-9-14(12-30)3-5-18(21)31/h3-13,20,23,31H,1-2H3/t20-,23-/m0/s1
SMILES:
CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O
Molecular Formula:
C27H20N2O10
Molecular Weight:
532.5 g/mol
dethiosecoemestrin
CAS No.: 104799-51-1
Main Products
VCID: VC0010150
Molecular Formula: C27H20N2O10
Molecular Weight: 532.5 g/mol
CAS No. | 104799-51-1 |
---|---|
Product Name | dethiosecoemestrin |
Molecular Formula | C27H20N2O10 |
Molecular Weight | 532.5 g/mol |
IUPAC Name | [(1S,14S)-5-methyl-3,4,6-trioxo-11-oxa-2,5-diazatricyclo[7.5.0.02,7]tetradeca-7,9,12-trien-14-yl] 3-(5-formyl-2-hydroxyphenoxy)-4-methoxybenzoate |
Standard InChI | InChI=1S/C27H20N2O10/c1-28-24(32)17-10-16-13-37-8-7-20(23(16)29(17)26(34)25(28)33)39-27(35)15-4-6-19(36-2)22(11-15)38-21-9-14(12-30)3-5-18(21)31/h3-13,20,23,31H,1-2H3/t20-,23-/m0/s1 |
Standard InChIKey | APGIPIWYVRPJKL-REWPJTCUSA-N |
Isomeric SMILES | CN1C(=O)C2=CC3=COC=C[C@@H]([C@H]3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
SMILES | CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
Canonical SMILES | CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
Synonyms | dethiosecoemestrin |
PubChem Compound | 128678 |
Last Modified | Dec 03 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume